
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
One area of interest is the study of the molecular structure and analysis of intermolecular interactions within derivatives of 1,2,4-triazoles. For example, Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4-triazoles, focusing on their crystal structure and theoretical analysis of various intermolecular interactions like C-H…F, C-H…S, and π … π interactions. These studies help in understanding the molecular packing, stability, and potential bioactive conformation of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Synthesis and Crystal Structure
The synthesis routes and crystal structures of triazole derivatives are crucial for their potential application in drug design and materials science. Liang Xu (2009) reported on the synthesis and structural analysis of a triazole derivative, providing insights into its orthorhombic space group and molecular geometry, which is essential for understanding its chemical reactivity and interaction with biological targets (Xu Liang, 2009).
Biological Activity and Potential Therapeutic Applications
Another significant area of application is the exploration of the biological activities of triazole derivatives. Watanabe et al. (1992) prepared and tested bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activity against 5-HT2 and alpha 1 receptors, highlighting the potential of these compounds in developing new therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Antimicrobial and Antineoplastic Activities
Research has also focused on evaluating the antimicrobial and antineoplastic activities of triazole derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and screened them for antimicrobial activities, identifying compounds with significant efficacy against various microorganisms. This opens avenues for the development of new antibiotics and antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Arul and Smith (2016) investigated the anticancer activity of a novel 1,2,4-triazole derivative against tumor-induced mice, providing evidence of its potential as an anticancer agent (Arul & Smith, 2016).
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c24-18-10-4-5-11-20(18)30-21(26-27-23(30)33)13-16-7-6-12-29(15-16)22(32)19-14-25-31(28-19)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGPZJVFNUSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NNC(=O)N4C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)
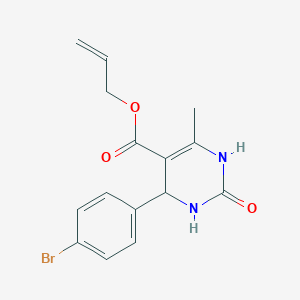

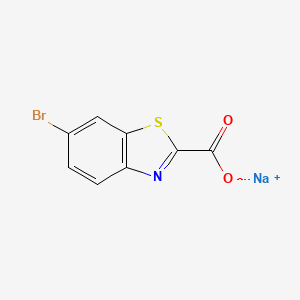
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
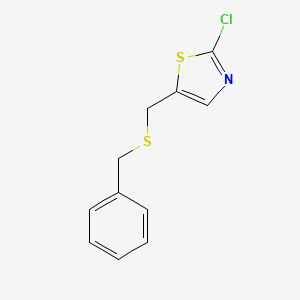
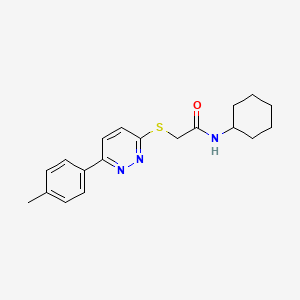
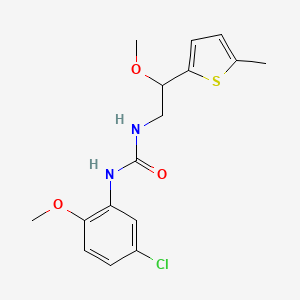
![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2668907.png)
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)
![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)